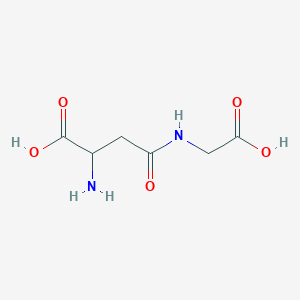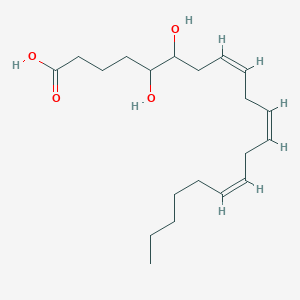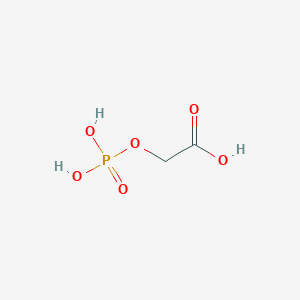
beta-Aspartylglycine
Vue d'ensemble
Description
Beta-Aspartylglycine is a dipeptide . It is a natural product found in Ceramium virgatum and Ceramium rubrum . It is also a substance unique to caecal contents of germ-free and antibiotic-treated mice .
Synthesis Analysis
A novel o-phthalaldehyde-reactive compound was found in the HPLC chromatogram of Aplysia kurodai extract. This compound was isolated by ion-exchange chromatography and preparative high-voltage paper electrophoresis. It was shown by optical-rotatory-dispersion spectrum and optical-resolution HPLC analysis that this compound consisted of equimolar amounts of D-aspartic acid and glycine. This peptide was inferred to be beta-D-aspartylglycine, and this was confirmed by synthesis .
Chemical Reactions Analysis
The caecal supernatants from germ-free, antibiotic-treated, and control mice were compared with respect to their content of low-molecular-weight substances (less than 3500 mol. wt.). The supernatants contained about the same amount of free amino acids .
Applications De Recherche Scientifique
Role in Microbiome Research
Beta-Aspartylglycine has been found in the caecal contents of germ-free and antibiotic-treated mice . This discovery has implications for microbiome research, as it suggests that certain bacteria, when eliminated, could play a role in the accumulation of beta-Aspartylglycine . This could potentially be used as a marker for certain microbial populations in the gut.
Use in Thrombolysis Therapy
A novel urokinase/poly-α, β-d, l-aspartyl-Arg-Gly-Asp-Ser complex (UK/PD-RGDS) was synthesized and simply prepared . The thrombolytic potency of this complex was assayed and found to be 1.3 times that of commercial urokinase . This suggests that beta-Aspartylglycine could be used in the development of more effective thrombolytic therapies .
Potential in Drug Delivery Systems
The same UK/PD-RGDS complex mentioned above was also found to reduce the dosage of urokinase by 90% while achieving the equivalent thrombolysis effect as the free urokinase . This indicates that beta-Aspartylglycine could be used in the development of targeted drug delivery systems, potentially reducing the side effects of certain medications .
Use in Nanotechnology
The UK/PD-RGDS complex was found to form nano-globules ranging from 18 to 130 nm in size . This suggests potential applications of beta-Aspartylglycine in nanotechnology, particularly in the creation of nano-sized drug delivery systems .
Role in Amino Acid Research
Beta-Aspartylglycine has been found to be more acidic than aspartic acid . This property could be useful in amino acid research, particularly in studies focusing on the properties and behaviors of acidic amino acids .
Potential in Antibiotic Research
The presence of beta-Aspartylglycine was found in mice after a minimal 36 hours of treatment with neomycin and bacitracin . This suggests that beta-Aspartylglycine could potentially be used as a marker for the effectiveness of certain antibiotic treatments .
Orientations Futures
Mécanisme D'action
Target of Action
Beta-Aspartylglycine is a unique compound that has been found in the caecal contents of germ-free and antibiotic-treated mice . .
Mode of Action
It is involved in the biochemical processes within the caecal environment of germ-free and antibiotic-treated mice
Biochemical Pathways
It has been suggested that the compound may play a role in the accumulation of certain substances in the caecal environment, potentially influencing the gut microbiota .
Pharmacokinetics
It has been found in high concentrations in the caecal contents of mice after a minimal 36 hours of treatment with neomycin and bacitracin .
Result of Action
Its presence in the caecal environment suggests it may have a role in influencing the gut microbiota or the biochemical environment within the caecum .
Action Environment
Environmental factors likely play a significant role in the action, efficacy, and stability of Beta-Aspartylglycine. For instance, the compound has been found in the caecal contents of germ-free and antibiotic-treated mice, suggesting that the gut microbiota and the use of antibiotics may influence its presence and concentration .
Propriétés
IUPAC Name |
(2S)-2-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-3(6(12)13)1-4(9)8-2-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDWFWBGPKUOD-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316273 | |
| Record name | β-Aspartylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Aspartylglycine | |
CAS RN |
3790-52-1 | |
| Record name | β-Aspartylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Aspartylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Aspartylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETA-ASPARTYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MG7G9Q44Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of β-Aspartylglycine in the context of intestinal microflora?
A1: β-Aspartylglycine serves as a valuable indicator of colonization resistance in the gastrointestinal tract. [, , , , ] Elevated levels of β-Aspartylglycine in fecal samples are indicative of a disrupted intestinal microflora, often associated with antibiotic use or certain disease states. [, , , , ] This disruption can lead to reduced colonization resistance, making the host susceptible to opportunistic infections. [, , , , ]
Q2: How do antibiotics influence β-Aspartylglycine levels in the gut?
A2: Studies demonstrate that various antibiotics, including clindamycin, neomycin, and bacitracin, can induce the appearance of β-Aspartylglycine in fecal samples. [, , , , ] This phenomenon is attributed to the antibiotics' impact on the composition and function of the intestinal microflora, particularly the suppression of anaerobic bacteria. [, , , , ]
Q3: Is β-Aspartylglycine detectable in individuals with specific diseases?
A4: Elevated levels of β-Aspartylglycine have been observed in the serum of patients with uremia, indicating a potential link between its accumulation and renal dysfunction. [, ] Conversely, studies in patients with rheumatoid arthritis and ulcerative colitis did not detect β-Aspartylglycine in fecal samples, suggesting that its presence might not be a universal marker of gut dysbiosis in all disease states. [, ]
Q4: What is the role of fecal β-Aspartylglycine analysis in monitoring gut health?
A5: Monitoring fecal β-Aspartylglycine levels can be a valuable tool for assessing intestinal microbial function and colonization resistance. [, , , , ] Its presence or absence, along with changes in its concentration, can provide insights into the impact of factors such as antibiotic use, dietary interventions, and disease states on the gut microbiome. [, , , , ]
Q5: Where is β-Aspartylglycine found naturally?
A6: β-Aspartylglycine has been identified in the caecal contents of germ-free and antibiotic-treated mice. [] It has also been found in the central nervous system and reproductive tract of the marine mollusc Aplysia californica. [, ] Interestingly, β-Aspartylglycine was not detected in other molluscs or crustaceans tested. [, ]
Q6: How is β-Aspartylglycine synthesized in Aplysia californica?
A7: Isolated ganglia from Aplysia californica can synthesize β-Aspartylglycine by incorporating exogenous glycine and aspartate. [] This synthesis appears to be a regulated process, with different cell types exhibiting varying levels of β-Aspartylglycine production. []
Q7: Are there any known toxic effects of β-Aspartylglycine?
A9: In a study using a mouse model of acute renal failure, high doses of β-Aspartylglycine (greater than 1 g/kg body weight) were associated with behavioral changes and mortality. [, ] These findings suggest potential toxicity at elevated levels, although further research is needed to determine its relevance to human health.
Q8: What analytical techniques are employed for the detection and quantification of β-Aspartylglycine?
A8: Several analytical methods have been employed to identify and quantify β-Aspartylglycine, including:
- High-voltage paper electrophoresis (HVPE): This technique is commonly used to separate charged molecules based on their electrophoretic mobility in an electric field. [, ]
- Gel filtration chromatography: This method separates molecules based on their size and shape, utilizing porous beads to fractionate different sized molecules. [, ]
- Amino acid analysis: After hydrolysis of the peptide bond, individual amino acids can be identified and quantified using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC). [, ]
- Dansylation: This technique involves reacting β-Aspartylglycine with dansyl chloride to form a fluorescent derivative, allowing for more sensitive detection. []
- High-performance liquid chromatography (HPLC): HPLC offers a highly sensitive and versatile method for separating and quantifying β-Aspartylglycine, particularly when coupled with fluorescence detection or mass spectrometry. [, ]
Q9: Are there specific challenges associated with the analysis of β-Aspartylglycine in biological samples?
A11: The analysis of β-Aspartylglycine in complex biological samples can be challenging due to its low abundance and potential interference from other compounds. [] Effective sample preparation techniques, including extraction, purification, and concentration, are crucial to improve the sensitivity and accuracy of the analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)


![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)


